
1-(1,3-Benzodioxol-4-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-4-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a benzodioxole group attached to a piperazine ring, making it a compound of interest in various fields of scientific research. The structure of this compound includes a 1,3-benzodioxole moiety linked to a piperazine ring via a methylene bridge.
Méthodes De Préparation
The synthesis of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable base and solvent. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial production methods may involve the use of more efficient catalytic processes to increase yield and reduce production costs. These methods often require optimization of reaction parameters such as temperature, pressure, and the use of specific catalysts to achieve the desired product in high purity.
Analyse Des Réactions Chimiques
1-(1,3-Benzodioxol-4-ylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the benzodioxole or piperazine ring are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-4-ylmethyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to influence neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA)ergic system in the brain. The compound may act as a modulator of GABA receptors, leading to its observed anticonvulsant and antidepressant effects .
Comparaison Avec Des Composés Similaires
1-(1,3-Benzodioxol-4-ylmethyl)piperazine can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: This compound has a similar structure but with a different position of the methylene bridge on the benzodioxole ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1-(1,3-Benzodioxol-5-ylmethyl)-4-(halobenzoyl)piperazines: These compounds feature additional halogen substituents on the benzoyl group, which can influence their chemical properties and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-4-ylmethyl)piperazine |
InChI |
InChI=1S/C12H16N2O2/c1-2-10(8-14-6-4-13-5-7-14)12-11(3-1)15-9-16-12/h1-3,13H,4-9H2 |
Clé InChI |
IKXDFXHEUAPILH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C3C(=CC=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



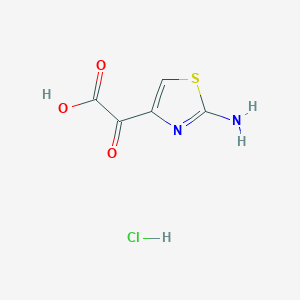
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
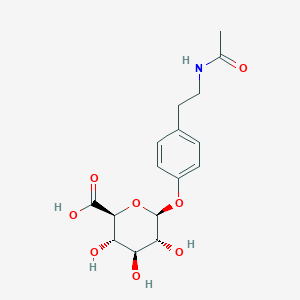
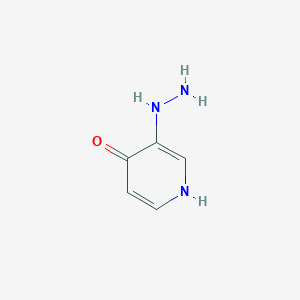
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
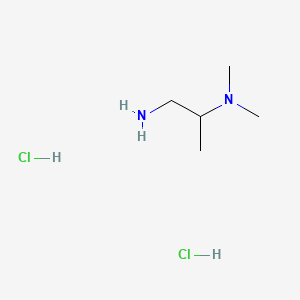
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)


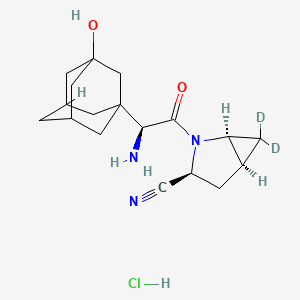
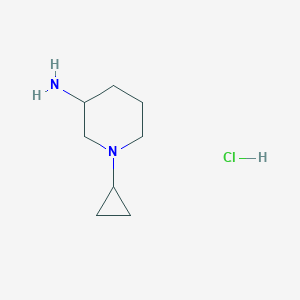
oxolan-2-one](/img/structure/B13850165.png)
